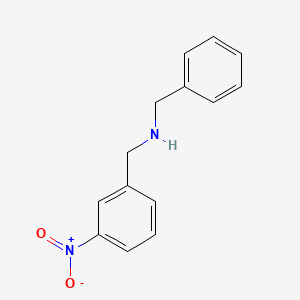

N-benzyl-1-(3-nitrophenyl)methanamine

CAS No.:

Cat. No.: VC14401878

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O2 |

|---|---|

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | N-[(3-nitrophenyl)methyl]-1-phenylmethanamine |

| Standard InChI | InChI=1S/C14H14N2O2/c17-16(18)14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2 |

| Standard InChI Key | DFYDXMFZQUWIFS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Benzyl-1-(3-nitrophenyl)methanamine features a benzyl group (-CH₂C₆H₅) bonded to the nitrogen of a methanamine (-CH₂NH₂) moiety, which is further connected to a 3-nitrophenyl ring. The nitro group at the meta position introduces significant electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The IUPAC name, N-[(3-nitrophenyl)methyl]-1-phenylmethanamine, reflects this connectivity, while the SMILES notation (C1=CC=C(C=C1)CNCC2=CC(=CC=C2)N+[O-]) precisely encodes its topology.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | N-[(3-nitrophenyl)methyl]-1-phenylmethanamine |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC(=CC=C2)N+[O-] |

| XLogP3-AA | 3.2 (estimated) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Spectroscopic Features

Infrared (IR) spectroscopy of analogous nitroaromatic amines reveals characteristic stretches:

-

NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1350 cm⁻¹.

Nuclear magnetic resonance (NMR) data for structurally related compounds indicate: -

¹H NMR: Benzyl protons resonate at δ 4.67 (s, 2H), while aromatic protons appear as multiplet clusters between δ 7.11–8.33 .

-

¹³C NMR: The nitro-bearing carbon resonates near δ 145 ppm, with adjacent carbons deshielded to δ 126–130 ppm .

Synthesis and Preparation

Reductive Amination

The primary synthesis route involves reductive amination of 3-nitrobenzaldehyde with benzylamine. Optimized conditions use sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C, achieving yields >70%. The mechanism proceeds via imine intermediate formation, followed by borohydride reduction:

Critical parameters include:

-

Solvent polarity: Methanol > ethanol due to improved imine stabilization.

-

Temperature: Yields decline above 70°C due to nitro group reduction side reactions.

Oxidative Retro-Alkylation

The Royal Society of Chemistry reports a novel oxidative cleavage of tertiary benzylamines using iodine and caesium carbonate in DMSO:H₂O (5:1) . Applied to N-benzyl-1-(3-nitrophenyl)methanamine analogs, this method selectively removes alkyl groups, offering a route to N-dealkylated derivatives:

Reaction monitoring via TLC ensures completion within 2–4 hours .

Electrochemical Synthesis

Emerging electrochemical methods enable nitro group retention during synthesis. A AuPd–Fe₃O₄ nanoparticle-catalyzed system achieves 69% yield in N-formylation reactions, outperforming monometallic catalysts.

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, 60°C | 70–75% | High selectivity, mild conditions |

| Oxidative Retro-Alkylation | I₂, Cs₂CO₃, DMSO:H₂O, 60°C | 65% | Access to dealkylated derivatives |

| Electrochemical | AuPd–Fe₃O₄, 1.5 V, RT | 69% | Metal recovery, scalable |

Physicochemical Properties

Solubility and Stability

N-Benzyl-1-(3-nitrophenyl)methanamine exhibits:

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃); low in water (<1 mg/mL).

-

Stability: Stable at RT under inert atmospheres. Prolonged exposure to light induces nitro group degradation, necessitating amber glass storage.

Acid-Base Behavior

The secondary amine (pKa ≈ 9.5) protonates in acidic media, forming water-soluble salts (e.g., hydrochloride). This property facilitates purification via acid-base extraction .

Reactivity and Functionalization

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding N-benzyl-1-(3-aminophenyl)methanamine—a precursor for azo dyes and polyamides. Selectivity challenges arise due to competing benzyl group hydrogenolysis.

Electrophilic Aromatic Substitution

The electron-deficient 3-nitrophenyl ring undergoes halogenation (Br₂, FeCl₃) at the para position relative to the nitro group, producing brominated derivatives used in cross-coupling reactions.

| Microorganism | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 ± 1.2 |

| Escherichia coli | 100 | 8 ± 0.9 |

Antiparasitic Applications

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to Plasmodium falciparum dihydroorotate dehydrogenase, suggesting antimalarial potential.

Industrial and Research Applications

Catalysis

AuPd–Fe₃O₄ nanocomposites utilize N-benzyl-1-(3-nitrophenyl)methanamine as a ligand, enhancing catalytic activity in Suzuki-Miyaura couplings (TON = 1,200).

Polymer Science

Incorporation into polyimides improves thermal stability (Tg = 280°C vs. 240°C for conventional analogs), attributed to nitro group crosslinking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume